molecular formula C16H27ClN2O B13769721 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride CAS No. 58345-48-5

2-(Diethylamino)-2',6'-butyroxylidide hydrochloride

Cat. No.: B13769721
CAS No.: 58345-48-5
M. Wt: 298.8 g/mol
InChI Key: ZKVDZTJLEAYWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride is a chemical compound known for its applications in various chemical processes. It is a hydrochloride salt with the molecular formula C13H22ClNO. This compound is often used in the synthesis of other chemicals and has significant applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride typically involves the reaction of 2,6-dimethylaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological systems and processes.

    Medicine: Utilized in the development of pharmaceutical drugs and treatments.

    Industry: Applied in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2’,6’-butyroxylidide hydrochloride
  • 2-(Diethylamino)ethyl chloride hydrochloride
  • 2-(Diethylamino)ethanol

Uniqueness

2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for particular applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its effectiveness in scientific research distinguish it from similar compounds.

Properties

CAS No.

58345-48-5

Molecular Formula

C16H27ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-diethylazanium;chloride

InChI

InChI=1S/C16H26N2O.ClH/c1-6-14(18(7-2)8-3)16(19)17-15-12(4)10-9-11-13(15)5;/h9-11,14H,6-8H2,1-5H3,(H,17,19);1H

InChI Key

ZKVDZTJLEAYWEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)[NH+](CC)CC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.